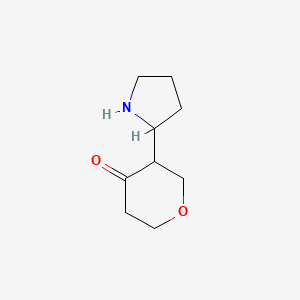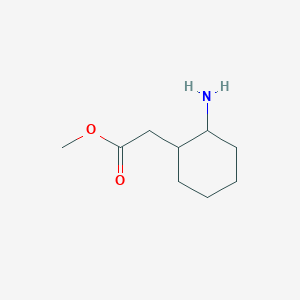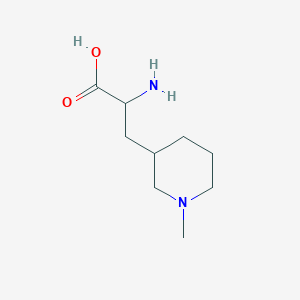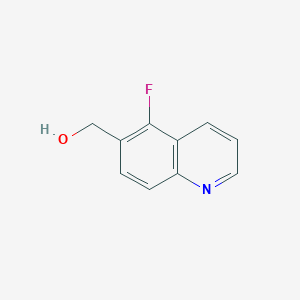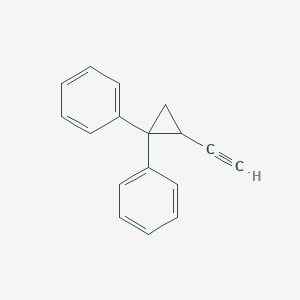
(2-Ethynyl-1-phenylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethynyl-1-phenylcyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-1-phenylcyclopropyl)benzene typically involves multiple steps. One common method includes the following steps :
Formation of the cyclopropyl ring: This can be achieved through the reaction of ethyldiazoacetate with a suitable alkene in the presence of a catalyst.
Introduction of the ethynyl group: The cyclopropyl compound is then treated with a strong base such as n-butyllithium, followed by the addition of an ethynyl halide.
Attachment of the phenyl group: The final step involves the coupling of the cyclopropyl-ethynyl intermediate with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and catalysis would apply. Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.
Oxidation: Carbonyl derivatives of this compound.
Reduction: Alkenes or alkanes derived from the ethynyl group.
科学的研究の応用
(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
作用機序
The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .
類似化合物との比較
(2-Ethynyl-1-phenylcyclopropyl)methane: Similar structure but with a methane group instead of benzene.
(2-Ethynyl-1-phenylcyclopropyl)ethane: Similar structure but with an ethane group instead of benzene.
特性
分子式 |
C17H14 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(2-ethynyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2 |
InChIキー |
SDBVAEDJWRUIBG-UHFFFAOYSA-N |
正規SMILES |
C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


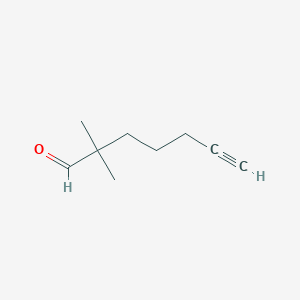
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
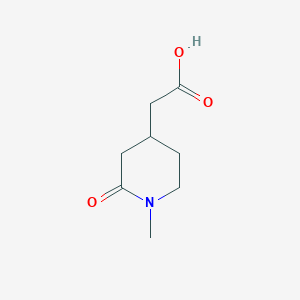
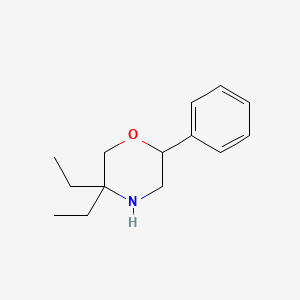
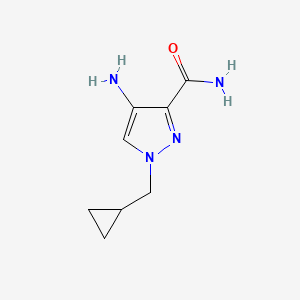
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
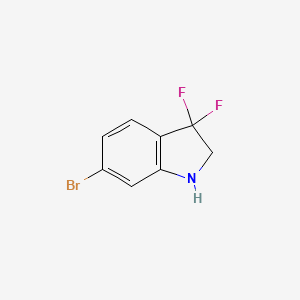
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
